Cas no 100519-34-4 (Ethyl 4-acetoxybenzoylformate)

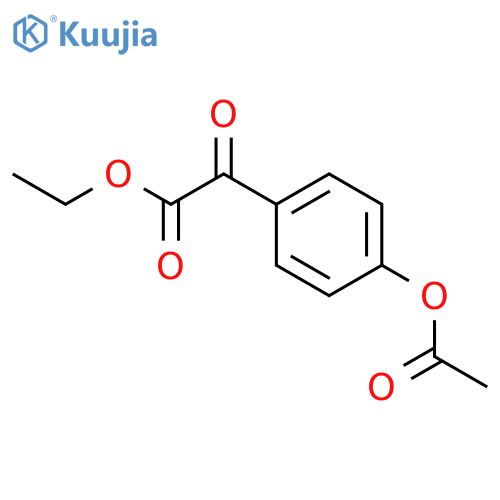

Ethyl 4-acetoxybenzoylformate structure

商品名:Ethyl 4-acetoxybenzoylformate

CAS番号:100519-34-4

MF:C12H12O5

メガワット:236.22068

MDL:MFCD09801385

CID:880476

Ethyl 4-acetoxybenzoylformate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate

- ETHYL 4-ACETOXYBENZOYLFORMATE

- (4-acetoxy-phenyl)-glyoxylic acid ethyl ester

- (4-Acetoxy-phenyl)-glyoxylsaeure-aethylester

- AG-D-05822

- CTK3J9036

- ethyl 2-(4-acetoxyphenyl)-2-oxoacetate

- SureCN7389397

- Ethyl 4-acetoxybenzoylformate

-

- MDL: MFCD09801385

- インチ: InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3

- InChIKey: YLQROMILHQCUBD-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

Ethyl 4-acetoxybenzoylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 200973-1g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 97% | 1g |

£399.00 | 2022-03-01 | |

| Fluorochem | 200973-2g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 97% | 2g |

£658.00 | 2022-03-01 | |

| A2B Chem LLC | AA02689-1g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 97% | 1g |

$488.00 | 2024-04-20 | |

| A2B Chem LLC | AA02689-5g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 97% | 5g |

$1725.00 | 2024-04-20 | |

| A2B Chem LLC | AA02689-2g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 97% | 2g |

$775.00 | 2024-04-20 | |

| Ambeed | A299185-1g |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 95+% | 1g |

$345.0 | 2024-04-26 | |

| abcr | AB360891-2 g |

Ethyl 4-acetoxybenzoylformate; 97% |

100519-34-4 | 2g |

€1,018.40 | 2022-06-02 | ||

| abcr | AB360891-5g |

Ethyl 4-acetoxybenzoylformate, 97%; . |

100519-34-4 | 97% | 5g |

€2464.20 | 2024-04-21 | |

| TRC | E086635-250mg |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 250mg |

$ 365.00 | 2022-06-05 | ||

| TRC | E086635-500mg |

Ethyl 4-acetoxybenzoylformate |

100519-34-4 | 500mg |

$ 605.00 | 2022-06-05 |

Ethyl 4-acetoxybenzoylformate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

100519-34-4 (Ethyl 4-acetoxybenzoylformate) 関連製品

- 86358-29-4(Ethyl 3-methoxybenzoylformate)

- 62936-33-8(Ethyl 2-oxo-2-(4-phenoxyphenyl)acetate)

- 70080-61-4(Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate)

- 40140-16-7(Ethyl 4-methoxybenzoylformate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100519-34-4)Ethyl 4-acetoxybenzoylformate

清らかである:99%

はかる:1g

価格 ($):310.0